1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

The compound 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a meta-fluorinated phenylamino substituent at the 5-position and a propan-2-one moiety at the 3-position of the thiadiazole ring. Its molecular formula is C11H10FN3OS, with a molecular weight of 251.28 g/mol and a reported purity of ≥95% from commercial vendors.

Molecular Formula C11H10FN3OS
Molecular Weight 251.28 g/mol
CAS No. 1955518-01-0
Cat. No. B1449355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
CAS1955518-01-0
Molecular FormulaC11H10FN3OS
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(=O)CC1=NSC(=N1)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H10FN3OS/c1-7(16)5-10-14-11(17-15-10)13-9-4-2-3-8(12)6-9/h2-4,6H,5H2,1H3,(H,13,14,15)
InChIKeyXCFGSXMGLAPLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one (CAS 1955518-01-0) – Physicochemical Profile and Scaffold Identity


The compound 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a meta-fluorinated phenylamino substituent at the 5-position and a propan-2-one moiety at the 3-position of the thiadiazole ring [1]. Its molecular formula is C11H10FN3OS, with a molecular weight of 251.28 g/mol and a reported purity of ≥95% from commercial vendors . The compound is part of a broader family of fluorinated thiadiazole derivatives, which are recognized for their diverse potential biological activities and are often utilized as versatile scaffolds in medicinal chemistry and chemical biology research [2].

Procurement Risk: Why the 1,2,4-Thiadiazole Scaffold is Not Interchangeable for 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one


Generic substitution within the aminothiadiazole class is scientifically unsound due to the profound impact of subtle structural modifications on both physicochemical and biological profiles. Even positional isomerism of the fluorine atom on the phenyl ring can drastically alter molecular recognition, passive membrane permeability, and thermodynamic solubility [1]. A class-level review of 1,2,4-thiadiazoles explicitly states that structural modification leads to differently directed actions of sublimation and hydration contributions, directly causing divergent solubility outcomes [2]. Therefore, replacing the specific 3-fluorophenyl derivative with a 2- or 4-fluoro analog, or the unsubstituted phenyl parent, introduces uncharacterized risks in assay reproducibility and downstream pharmacokinetic behavior, making precise procurement based on CAS identity non-negotiable for robust scientific workflows.

Quantitative Differentiation Guide for 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one


Structural Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Regioisomer Comparison

The 3-fluorophenyl analog (CAS 1955518-01-0) presents a distinct spatial and electronic configuration compared to the more common 4-fluorophenyl regioisomer (CAS 443110-99-4). Calculated physicochemical parameters show a meaningful difference in lipophilicity and hydrogen-bonding capacity. The target compound has a lower hydrogen-bond acceptor count and a distinct polar surface area, which influences passive membrane permeability [1]. This is consistent with class-level evidence showing that the position and size of substituents on 1,2,4-thiadiazoles significantly affect the thermodynamics of solvation and distribution [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Comparative Analysis: 3-Fluorophenyl vs. Unsubstituted Phenyl Analog

Introducing a fluorine atom at the 3-position of the phenyl ring significantly alters the physicochemical profile relative to the unsubstituted phenyl analog (CAS 64822-00-0). The target compound has a higher molecular weight (251.28 vs. 233.29 g/mol) and different hydrogen-bonding potential [1]. Class-level research on 1,2,4-thiadiazole derivatives directly demonstrates that halogen substitution substantially impacts thermodynamic solubility, with the introduction of substituents leading to a simultaneous growth of sublimation Gibbs energy and decrease in hydration Gibbs energy, resulting in a net decline in aqueous solubility [2].

Drug Discovery Pharmacokinetics Thermodynamic Solubility

Biological Activity Gap: 1,2,4-Thiadiazole Class-Level Calcium-Blocking Activity

While direct biological data for the target compound is absent in the literature, its core scaffold is known for calcium-blocking properties. The 2010 study by Perlovich et al. evaluated calcium-blocking activity for a series of novel 1,2,4-thiadiazoles, establishing a class-level pharmacological profile [1]. The specific 3-fluorophenyl derivative represents a strategic, untested vector in this chemical space, offering a high-value opportunity for novel derivative screening to identify a potentially optimized lead compound with differentiated potency or selectivity.

Pharmacology Ion Channels Neuroprotection

Procurement-Driven Application Scenarios for 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one


Physicochemical Profiling and Permeability Screening of Fluorinated Scaffolds

The compound can be used as a specific probe in a series of regioisomeric fluorinated 1,2,4-thiadiazoles (including CAS 1707372-91-5 and 443110-99-4) to experimentally determine the impact of fluorine position on thermodynamic solubility, lipophilicity (logP/logD), and passive membrane permeability using PAMPA or Caco-2 assays. This directly leverages the differentiation evidence from Section 3 (Evidence Item 1) on structural isomerism [1].

Negative Control for Structure-Activity Relationship (SAR) Studies on 1,2,4-Thiadiazoles

In medicinal chemistry campaigns exploring 1,2,4-thiadiazoles with anilino substituents, this compound serves as a critical 'meta-fluoro' probe. Its procurement is essential to complete a SAR matrix alongside ortho-, para-, and unsubstituted analogs to rigorously define the pharmacophoric requirements for target engagement, as suggested by the class-level importance of substituent position [2].

Fragment-Based or Scaffold-Hopping Library Design

The compound's core structure and unexplored biological space make it a valuable addition to diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) libraries. Its procurement allows teams to screen for novel biological activity, particularly in pathways where 1,2,4-thiadiazoles have shown promise, such as calcium-channel modulation, as indicated by class-level pharmacological data [3].

Analytical Chemistry Reference Standard for Fluorinated Heterocycles

Given its defined purity (≥95%) and unique chemical structure, the compound can be used as a reference standard for HPLC-MS or NMR method development when analyzing complex mixtures containing fluorinated thiadiazole derivatives. This application is supported by its commercial availability and defined chemical identity .

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